

Application Note: Quantification of Acylcarnitines in Dried Blood Spots Using L-Octanoylcarnitine-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Octanoylcarnitine-d3

Cat. No.: B11943218

[Get Quote](#)

Introduction

Acylcarnitine profiling in dried blood spots (DBS) is a critical tool for the screening and diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.^{[1][2][3][4]} This analysis is predominantly performed using tandem mass spectrometry (MS/MS), a sensitive and high-throughput technique capable of detecting a wide range of acylcarnitines simultaneously.^{[3][5][6]} Accurate quantification is achieved through the use of stable isotope-labeled internal standards, such as **L-Octanoylcarnitine-d3**, which mimic the behavior of the endogenous analytes during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.^{[7][8][9]} This application note provides a detailed protocol for the extraction and quantification of acylcarnitines from DBS using **L-Octanoylcarnitine-d3** as part of an internal standard mixture for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

A small disc is punched from a dried blood spot and the acylcarnitines are extracted into an organic solvent containing a mixture of stable isotope-labeled internal standards, including **L-Octanoylcarnitine-d3**.^{[10][11]} The extract is then evaporated and may be derivatized to enhance sensitivity and chromatographic performance.^{[5][12]} The reconstituted sample is injected into an LC-MS/MS system. The acylcarnitines are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.^[5]

[11] Quantification is achieved by comparing the peak area ratio of the endogenous acylcarnitine to its corresponding deuterated internal standard against a calibration curve.[13]

Experimental Protocols

1. Materials and Reagents

- Dried blood spot collection cards (e.g., Whatman 903)[10]
- **L-Octanoylcarnitine-d3** and other deuterated acylcarnitine internal standards
- Acetonitrile (LC-MS grade)[10]
- Methanol (LC-MS grade)[11]
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- n-Butanol
- Acetyl chloride
- 96-well microplates
- DBS puncher (3.0 mm or 3.2 mm)[10][11]
- Microplate shaker[10]
- Nitrogen evaporator
- Centrifuge
- LC-MS/MS system (e.g., triple quadrupole)[5]

2. Preparation of Internal Standard Working Solution

- Prepare a stock solution of **L-Octanoylcarnitine-d3** and other required deuterated acylcarnitines in methanol.

- Dilute the stock solution with the extraction solvent (e.g., 85:15 acetonitrile:water) to achieve the final desired concentration.[10] The concentration should be optimized to be within the linear range of the assay and comparable to the expected physiological concentrations of the analytes.

3. Sample Preparation: Extraction

- Punch a 3.0 mm disc from the center of a dried blood spot into a well of a 96-well microplate. [10] This corresponds to approximately 3.0 μ L of whole blood.[10]
- To each well containing a DBS punch, add 200 μ L of the internal standard working solution in 85:15 acetonitrile:water.[10]
- Seal the plate and place it on a microplate shaker for 20-30 minutes at room temperature.[5] [10]
- Centrifuge the plate to pellet the paper disc.
- Carefully transfer the supernatant to a new 96-well plate.

4. Sample Preparation: Derivatization (Butylation)

While some methods proceed directly to analysis after extraction (non-derivatized), butylation is a common derivatization step to improve the MS/MS signal of acylcarnitines.[5][12]

- Dry the supernatant under a gentle stream of nitrogen at 40-60°C.[5][13]
- Prepare fresh 3N butanolic-HCl by slowly adding acetyl chloride to n-butanol.
- Add 60-100 μ L of 3N butanolic-HCl to each dried sample well.[5][12]
- Seal the plate and incubate at 65°C for 20 minutes.[12]
- Dry the samples again under a stream of nitrogen at 40°C.[5]
- Reconstitute the dried residue in 100-200 μ L of the initial mobile phase (e.g., 80:20 methanol:water).[5][12]

5. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 or HILIC column can be used for separation.[11]
- Mobile Phase A: Water with 0.1% formic acid.[11]
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[11]
- Gradient: A gradient elution is typically used to separate the acylcarnitines based on their chain length.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.[5][11] For acylcarnitines, a common precursor ion scan is for m/z 85, and for amino acids, a neutral loss scan of 102 m/z is often used.[5]

Data Presentation

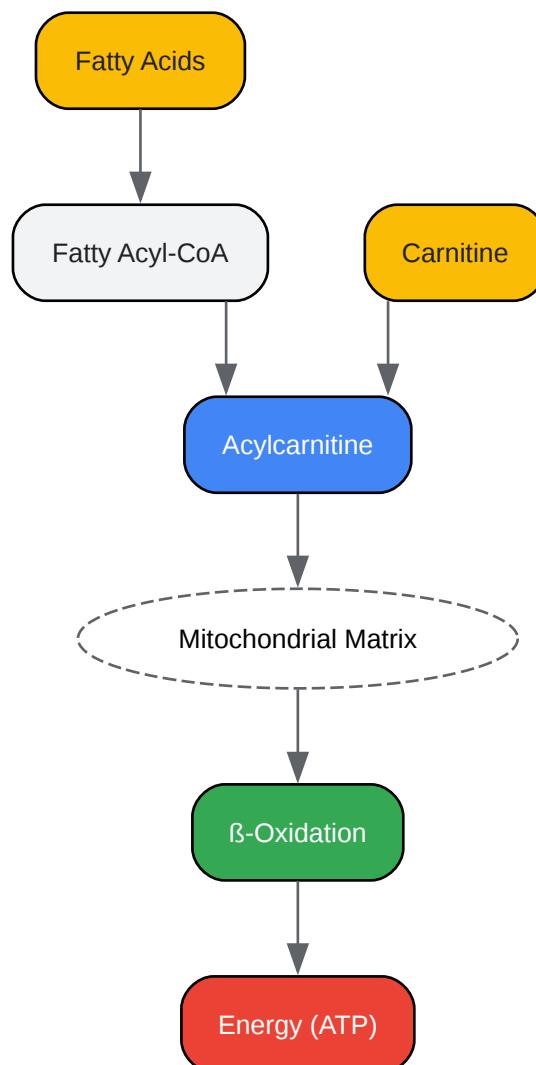
The following tables summarize typical quantitative data for acylcarnitine analysis in DBS. The exact values can vary between laboratories and methods.

Table 1: Typical Acylcarnitine Concentrations in Newborn Dried Blood Spots

Acylcarnitine	Abbreviation	Typical Concentration Range (μmol/L)
Free Carnitine	C0	10 - 50
Acetylcarnitine	C2	2 - 25
Propionylcarnitine	C3	0.5 - 5
Butyrylcarnitine	C4	0.1 - 1
Isovalerylcarnitine	C5	0.1 - 0.8
Hexanoylcarnitine	C6	0.05 - 0.5
Octanoylcarnitine	C8	0.05 - 0.4
Decanoylcarnitine	C10	0.05 - 0.4
Dodecanoylcarnitine	C12	0.05 - 0.4
Tetradecanoylcarnitine	C14	0.05 - 0.5
Hexadecanoylcarnitine	C16	0.1 - 2.5
Octadecanoylcarnitine	C18	0.1 - 2.0

Note: These are approximate ranges and should be established by each laboratory.

Table 2: Method Performance Characteristics


Parameter	Typical Value
Limit of Detection (LOD)	0.002 - 0.063 $\mu\text{mol/L}$ ^[14]
Limit of Quantification (LOQ)	0.004 - 0.357 $\mu\text{mol/L}$ ^[14]
Precision (CV%)	< 15% (within 10% overall precision is acceptable) ^[11]
Accuracy (Bias%)	Within $\pm 15\%$ of the theoretical value ^[11]
Recovery	67% to 139% (generally not greater than 105%) ^[14]
Linearity (r^2)	> 0.99 ^[11]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of acylcarnitines in dried blood spots.

[Click to download full resolution via product page](#)

Caption: Simplified overview of the role of acylcarnitines in fatty acid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 3. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 4. Newborn Screening Program - MCAD and Other Fatty Acid Oxidation Disorders [idph.state.il.us]
- 5. agilent.com [agilent.com]
- 6. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. bevital.no [bevital.no]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. zivak.com [zivak.com]
- 13. Dataset from dried blood spot acylcarnitine for detection of Carnitine-Acylcarnitine Translocase (CACT) deficiency and Carnitine Palmitoyl Transferase 2 (CPT2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
- To cite this document: BenchChem. [Application Note: Quantification of Acylcarnitines in Dried Blood Spots Using L-Octanoylcarnitine-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11943218#quantification-of-acylcarnitines-in-dried-blood-spots-using-l-octanoylcarnitine-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com